1-(3-Methyl-isothiazol-4-YL)-ethanone
Overview
Description
1-(3-Methyl-isothiazol-4-YL)-ethanone is an organic compound belonging to the isothiazole family It is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-isothiazol-4-YL)-ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methyl-4-isothiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-isothiazol-4-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isothiazole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiazoles depending on the reagents used.
Scientific Research Applications
1-(3-Methyl-isothiazol-4-YL)-ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-isothiazol-4-YL)-ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The isothiazole ring structure is crucial for its activity, allowing it to interact with various biomolecules.
Comparison with Similar Compounds
- 1-(3-Methyl-isothiazol-4-YL)-methanol
- 1-(3-Methyl-isothiazol-4-YL)-acetonitrile
- 1-(3-Methyl-isothiazol-4-YL)-acetic acid
Comparison: 1-(3-Methyl-isothiazol-4-YL)-ethanone is unique due to its ethanone functional group, which imparts distinct reactivity compared to its analogs. For instance, 1-(3-Methyl-isothiazol-4-YL)-methanol contains a hydroxyl group, making it more suitable for reactions involving alcohols. Similarly, 1-(3-Methyl-isothiazol-4-YL)-acetonitrile and 1-(3-Methyl-isothiazol-4-YL)-acetic acid have nitrile and carboxylic acid groups, respectively, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
1-(3-methyl-1,2-thiazol-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-6(5(2)8)3-9-7-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUVMVXHAPFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23031-80-3 | |
Record name | 1-(3-methyl-1,2-thiazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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